(3-Ethoxy-2-fluoro-6-(trifluoromethyl)phenyl)boronic acid
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Overview
Description
(3-Ethoxy-2-fluoro-6-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of an ethoxy group, a fluoro substituent, and a trifluoromethyl group on the phenyl ring, along with a boronic acid functional group. These features make it a valuable reagent in various chemical transformations, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxy-2-fluoro-6-(trifluoromethyl)phenyl)boronic acid typically involves the introduction of the boronic acid group onto a suitably substituted phenyl ring. One common method is the borylation of the corresponding aryl halide using a palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction is carried out under mild conditions, often using a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4 in a solvent such as toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3-Ethoxy-2-fluoro-6-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoro and ethoxy positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include phenols, boronate esters, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, (3-Ethoxy-2-fluoro-6-(trifluoromethyl)phenyl)boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine
The compound’s unique structural features make it a potential candidate for the development of biologically active molecules. It can be used in the synthesis of enzyme inhibitors, receptor agonists, and other bioactive compounds .
Industry
In the industrial sector, this boronic acid derivative is used in the production of advanced materials, such as polymers and liquid crystals. Its reactivity and stability make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of (3-Ethoxy-2-fluoro-6-(trifluoromethyl)phenyl)boronic acid in chemical reactions involves the formation of a boronate complex with the catalyst, followed by transmetalation and reductive elimination steps. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluorophenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 3-(Trifluoromethyl)phenylboronic acid
Uniqueness
Compared to similar compounds, (3-Ethoxy-2-fluoro-6-(trifluoromethyl)phenyl)boronic acid offers a unique combination of substituents that enhance its reactivity and selectivity in various chemical reactions. The presence of the ethoxy group and the trifluoromethyl group provides additional steric and electronic effects, making it a versatile reagent in organic synthesis .
Properties
Molecular Formula |
C9H9BF4O3 |
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Molecular Weight |
251.97 g/mol |
IUPAC Name |
[3-ethoxy-2-fluoro-6-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H9BF4O3/c1-2-17-6-4-3-5(9(12,13)14)7(8(6)11)10(15)16/h3-4,15-16H,2H2,1H3 |
InChI Key |
STJCAFPLBWDUHL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1F)OCC)C(F)(F)F)(O)O |
Origin of Product |
United States |
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